molecular formula C9H11ClN4 B11892007 6-Chloro-2-isopropyl-7-methyl-7H-purine

6-Chloro-2-isopropyl-7-methyl-7H-purine

Katalognummer: B11892007
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: XUYABCRZCJEMGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-isopropyl-7-methyl-7H-purine is a chemical compound with the molecular formula C9H11ClN4 and a molecular weight of 210.66 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-isopropyl-7-methyl-7H-purine typically involves the chlorination of 2-isopropyl-7-methyl-7H-purine. This reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-isopropyl-7-methyl-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-isopropyl-7-methyl-7H-purine .

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-isopropyl-7-methyl-7H-purine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-2-isopropyl-7-methyl-7H-purine involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloropurine: A simpler derivative of purine with a chlorine atom at the 6-position.

    2-Isopropyl-7-methyl-7H-purine: Lacks the chlorine atom but shares the isopropyl and methyl groups.

Uniqueness

6-Chloro-2-isopropyl-7-methyl-7H-purine is unique due to the presence of both the chlorine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C9H11ClN4

Molekulargewicht

210.66 g/mol

IUPAC-Name

6-chloro-7-methyl-2-propan-2-ylpurine

InChI

InChI=1S/C9H11ClN4/c1-5(2)8-12-7(10)6-9(13-8)11-4-14(6)3/h4-5H,1-3H3

InChI-Schlüssel

XUYABCRZCJEMGJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC2=C(C(=N1)Cl)N(C=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.